4-[(Aminooxy)acetyl]piperazin-2-one
CAS No.: 112257-43-9
Cat. No.: VC0046820
Molecular Formula: C6H11N3O3
Molecular Weight: 173.172
* For research use only. Not for human or veterinary use.
![4-[(Aminooxy)acetyl]piperazin-2-one - 112257-43-9](/images/no_structure.jpg)
Specification
CAS No. | 112257-43-9 |
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Molecular Formula | C6H11N3O3 |
Molecular Weight | 173.172 |
IUPAC Name | 4-(2-aminooxyacetyl)piperazin-2-one |
Standard InChI | InChI=1S/C6H11N3O3/c7-12-4-6(11)9-2-1-8-5(10)3-9/h1-4,7H2,(H,8,10) |
Standard InChI Key | TXTRREDPUYFGDL-UHFFFAOYSA-N |
SMILES | C1CN(CC(=O)N1)C(=O)CON |
Introduction
Chemical Structure and Identification
4-[(Aminooxy)acetyl]piperazin-2-one (CAS: 112257-43-9) has the molecular formula C6H11N3O3 and a molecular weight of 173.17 g/mol. The structure consists of a piperazin-2-one ring with an aminooxy acetyl group at the N-4 position . The compound features three nitrogen atoms and three oxygen atoms strategically positioned to enable specific chemical interactions.
The structure contains several important functional groups:
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A piperazin-2-one ring (containing a lactam functionality)
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An acetyl linker connecting to the N-4 position of the ring
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An aminooxy group (-O-NH2) which provides unique reactivity properties
Nomenclature and Identifiers
The compound is identified by various systematic names and identifiers as presented in Table 1.
Table 1: Nomenclature and Chemical Identifiers for 4-[(Aminooxy)acetyl]piperazin-2-one
Identifier Type | Value |
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IUPAC Name | 4-(2-aminooxyacetyl)piperazin-2-one |
CAS Registry Number | 112257-43-9 |
PubChem CID | 45099597 |
InChI | InChI=1S/C6H11N3O3/c7-12-4-6(11)9-2-1-8-5(10)3-9/h1-4,7H2,(H,8,10) |
InChIKey | TXTRREDPUYFGDL-UHFFFAOYSA-N |
SMILES | C1CN(CC(=O)N1)C(=O)CON |
DSSTox Substance ID | DTXSID60667991 |
Wikidata ID | Q82588004 |
The compound is also known by several synonyms including Piperazinone, 4-[(aminooxy)acetyl]- and 4-[(AMINOOXY)ACETYL]PIPERAZIN-2-ONE .
Physical and Chemical Properties
The physical and chemical properties of 4-[(Aminooxy)acetyl]piperazin-2-one determine its behavior in different environments and its potential applications. Key properties are summarized in Table 2.
Table 2: Physical and Chemical Properties of 4-[(Aminooxy)acetyl]piperazin-2-one
Property | Value | Significance |
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Molecular Weight | 173.17 g/mol | Relatively low molecular weight, favorable for drug-like properties |
Exact Mass | 173.08004122 Da | Important for mass spectrometry identification |
XLogP3-AA | -2 | Indicates high hydrophilicity; likely good water solubility |
Hydrogen Bond Donor Count | 2 | Contributes to potential for intermolecular interactions |
Hydrogen Bond Acceptor Count | 4 | Enhances potential for biological interactions |
Rotatable Bond Count | 2 | Suggests moderate conformational flexibility |
The negative XLogP3 value indicates that the compound is hydrophilic, suggesting good water solubility . This property, combined with its hydrogen bonding potential, makes it potentially valuable for various biological applications.
Structural Comparison with Related Compounds
To better understand the unique features of 4-[(Aminooxy)acetyl]piperazin-2-one, it is valuable to compare it with structurally related compounds.
Comparison with 4-Acetyl-2-piperazinone
4-Acetyl-2-piperazinone (CAS: 17796-61-1) represents a close structural analog that lacks the aminooxy functionality. This comparison highlights the unique reactivity potential conferred by the aminooxy group.
Table 3: Comparative Analysis of 4-[(Aminooxy)acetyl]piperazin-2-one and Related Compounds
Property | 4-[(Aminooxy)acetyl]piperazin-2-one | 4-Acetyl-2-piperazinone |
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Molecular Formula | C6H11N3O3 | C6H10N2O2 |
Molecular Weight | 173.17 g/mol | 142.16 g/mol |
Key Functional Groups | Piperazin-2-one ring, aminooxy acetyl | Piperazin-2-one ring, acetyl |
Distinctive Features | Contains aminooxy group for oxime formation | Lacks the aminooxy functionality |
Potential Reactivity | Can form oxime bonds with carbonyl compounds | Standard amide reactivity |
The critical difference between these compounds is the aminooxy group, which provides 4-[(Aminooxy)acetyl]piperazin-2-one with enhanced reactivity toward carbonyl compounds through oxime bond formation . This property is particularly valuable for bioconjugation applications.
Bioconjugation Applications
The aminooxy functionality in 4-[(Aminooxy)acetyl]piperazin-2-one makes it particularly suitable for bioconjugation chemistry. Aminooxy groups readily form oxime bonds with carbonyl compounds under mild physiological conditions, providing a chemoselective method for bioconjugation.
Oxime Ligation Chemistry
Oxime ligation represents a powerful tool in bioconjugation chemistry, allowing for the selective modification of biomolecules. The aminooxy group in 4-[(Aminooxy)acetyl]piperazin-2-one can react with aldehydes or ketones to form stable oxime bonds .
This reaction proceeds under mild conditions and is compatible with biological systems, making it valuable for applications such as:
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Protein modification
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Peptide ligation
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Bioorthogonal labeling
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Construction of complex biomolecular architectures
Research has demonstrated that "oxime ligation is an emerging and powerful tool that allows one to interrogate and optimize the interactions of peptides with protein binding partners" . The structural features of 4-[(Aminooxy)acetyl]piperazin-2-one make it well-suited for such applications.
Synthetic Considerations
Relevant Synthetic Methods from Related Chemistry
The synthesis of structurally related piperazine derivatives provides context for potential approaches to 4-[(Aminooxy)acetyl]piperazin-2-one:
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Metal-mediated syntheses and reactions of oximes have been reported, which could be relevant for introducing the aminooxy functionality .
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Approaches to 1,4-disubstituted piperazine-2,5-diones have been described, offering insights into methods for constructing and functionalizing the piperazinone core .
Analytical Characterization
Characterization of 4-[(Aminooxy)acetyl]piperazin-2-one would typically involve a combination of spectroscopic and analytical techniques. While specific data for this compound is limited, standard methods would include:
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR): 1H and 13C NMR would provide critical structural information, with characteristic signals for:
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Piperazinone ring protons
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Acetyl methylene protons
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Aminooxy group protons
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Infrared Spectroscopy (IR): Would show characteristic absorption bands for:
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N-H stretching (3300-3500 cm-1)
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C=O stretching of both amide groups (1630-1690 cm-1)
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C-N stretching (1200-1350 cm-1)
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N-O stretching of the aminooxy group (900-1000 cm-1)
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Mass Spectrometry: Would confirm the molecular weight and provide fragmentation patterns for structural confirmation.
Future Research Directions
Based on the structural features and potential applications of 4-[(Aminooxy)acetyl]piperazin-2-one, several promising research directions emerge:
Bioconjugation Applications
Development of specific bioconjugation protocols utilizing the aminooxy functionality for applications such as:
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Protein labeling
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Construction of antibody-drug conjugates
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Site-specific modification of biomolecules
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Development of bioorthogonal chemistry approaches
Medicinal Chemistry Investigations
Exploration of potential biological activities, including:
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Antitumor activity, building on the known activities of related piperazine derivatives
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Anti-inflammatory properties, potentially leveraging the piperazinone scaffold
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Antioxidative properties, similar to those observed in related 1,4-disubstituted piperazin-2,5-diones
Synthetic Methodology Development
Establishment of efficient and scalable synthetic routes to 4-[(Aminooxy)acetyl]piperazin-2-one and structurally related derivatives, potentially including:
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New methods for direct introduction of aminooxy functionalities
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Selective functionalization of the piperazin-2-one scaffold
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Development of one-pot or multi-component approaches
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